molecular formula C11H18N4O B1491433 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1247603-67-3

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B1491433
CAS No.: 1247603-67-3
M. Wt: 222.29 g/mol
InChI Key: REXVCCXMZMHMOC-UHFFFAOYSA-N
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Description

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one, also known by its IUPAC name, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C11H18N4O
  • Molecular Weight: 222.29 g/mol
  • CAS Number: 1247603-67-3

The compound features a piperidine ring linked to a pyrazole moiety, which is critical for its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with piperidine and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

CompoundActivity AgainstIC50 (µM)
This compoundS. typhi5.2
Compound AE. coli3.0
Compound BP. aeruginosa7.5

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 and Jurkat cells .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine and pyrazole derivatives indicates that modifications on the piperidine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances the compound's potency against certain targets .

Key Findings:

  • Substituents on the Pyrazole Ring: Modifications can lead to increased binding affinity to target enzymes or receptors.
  • Piperidine Ring Variations: Alterations in the piperidine structure can affect solubility and bioavailability.

Study 1: Antimicrobial Efficacy

In a recent study, several derivatives of the compound were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against resistant bacterial strains .

Study 2: Anticancer Potential

Another study focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The results indicated that certain analogs showed promising results in inhibiting tumor growth, suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-8-10-2-6-14(7-3-10)11(16)9-15-5-1-4-13-15/h1,4-5,10H,2-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXVCCXMZMHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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